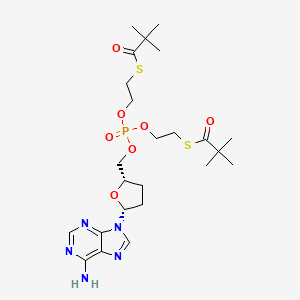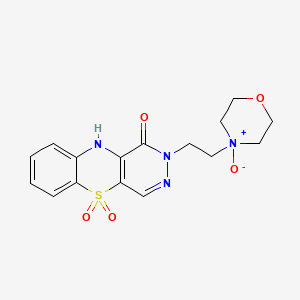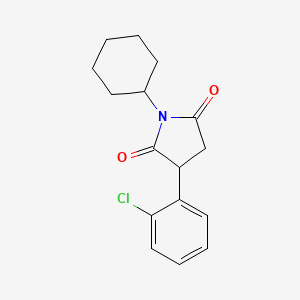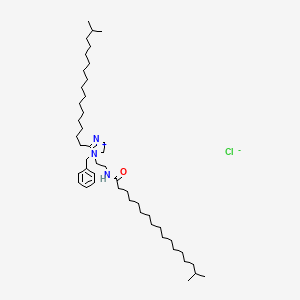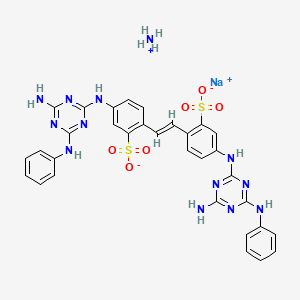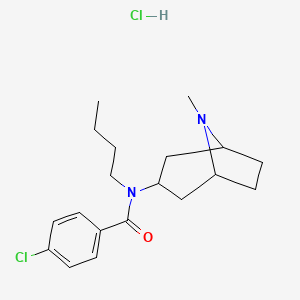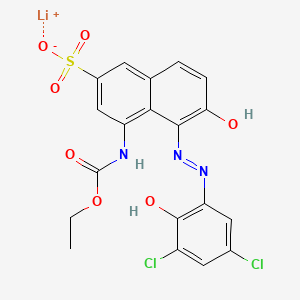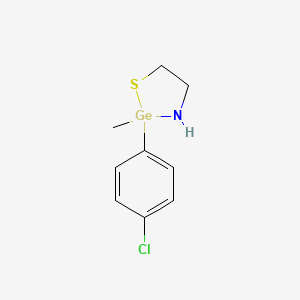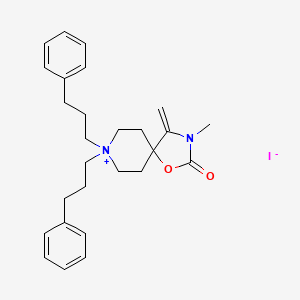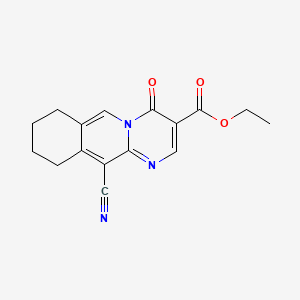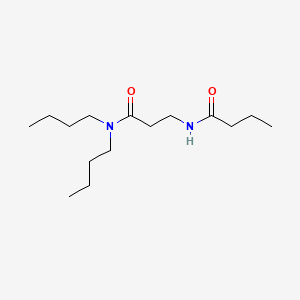
8-(Dimethylaminomethyl)-7-hydroxyisoflavone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Dimethylaminomethyl)-7-hydroxyisoflavone hydrochloride is a synthetic compound belonging to the isoflavone class of organic compounds. Isoflavones are known for their diverse biological activities and are commonly found in various plants. This particular compound is characterized by the presence of a dimethylaminomethyl group at the 8th position and a hydroxyl group at the 7th position on the isoflavone backbone, with the hydrochloride salt form enhancing its solubility in water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Dimethylaminomethyl)-7-hydroxyisoflavone hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Isoflavone Core: This can be achieved through the cyclization of appropriate chalcones under basic conditions.
Introduction of the Dimethylaminomethyl Group: This step involves the reaction of the isoflavone core with formaldehyde and dimethylamine, often in the presence of a catalyst such as hydrochloric acid.
Formation of the Hydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the hydrochloride salt, enhancing its solubility.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
8-(Dimethylaminomethyl)-7-hydroxyisoflavone hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7th position can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a dihydroisoflavone derivative.
Substitution: The dimethylaminomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Formation of 7-ketoisoflavone derivatives.
Reduction: Formation of dihydroisoflavone derivatives.
Substitution: Formation of various substituted isoflavone derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
8-(Dimethylaminomethyl)-7-hydroxyisoflavone hydrochloride has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 8-(Dimethylaminomethyl)-7-hydroxyisoflavone hydrochloride involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes.
Molecular Targets: It may interact with enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory pathways.
Comparación Con Compuestos Similares
Similar Compounds
7-Hydroxyisoflavone: Lacks the dimethylaminomethyl group, resulting in different biological activities.
8-Methyl-7-hydroxyisoflavone: Contains a methyl group instead of a dimethylaminomethyl group, leading to variations in solubility and reactivity.
7,8-Dihydroxyisoflavone: Contains an additional hydroxyl group, which can enhance its antioxidant properties.
Uniqueness
8-(Dimethylaminomethyl)-7-hydroxyisoflavone hydrochloride is unique due to the presence of the dimethylaminomethyl group, which can enhance its solubility and potentially modify its biological activities compared to other isoflavone derivatives.
Propiedades
Número CAS |
67292-72-2 |
|---|---|
Fórmula molecular |
C18H18ClNO3 |
Peso molecular |
331.8 g/mol |
Nombre IUPAC |
(7-hydroxy-4-oxo-3-phenylchromen-8-yl)methyl-dimethylazanium;chloride |
InChI |
InChI=1S/C18H17NO3.ClH/c1-19(2)10-14-16(20)9-8-13-17(21)15(11-22-18(13)14)12-6-4-3-5-7-12;/h3-9,11,20H,10H2,1-2H3;1H |
Clave InChI |
GUYINMHKFKBFLU-UHFFFAOYSA-N |
SMILES canónico |
C[NH+](C)CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=CC=C3)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


